2-phenoxybenzoyl Chloride
Overview
Description
2-Phenoxybenzoyl chloride is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzoyl chloride, where a phenoxy group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxybenzoyl chloride can be synthesized through several methods:
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Direct Chlorination: : This involves the reaction of 2-phenoxybenzoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride.
- :
Reaction: C13H10O3+SOCl2→C13H9ClO2+SO2+HCl
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Friedel-Crafts Acylation: : Another method involves the acylation of phenoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- :
Reaction: C6H5OC6H5+C6H5COCl→C13H9ClO2+HCl
Industrial Production Methods
In industrial settings, the direct chlorination method is often preferred due to its simplicity and efficiency. Large-scale production typically involves continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxybenzoyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
- Reaction with an amine to form an amide.
Example: C13H9ClO2+RNH2→C13H9CONHR+HCl
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Hydrolysis: : In the presence of water, this compound hydrolyzes to form 2-phenoxybenzoic acid.
- :
Reaction: C13H9ClO2+H2O→C13H10O3+HCl
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Solvents: Non-polar solvents such as dichloromethane or chloroform are often used to dissolve the reactants and facilitate the reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
2-Phenoxybenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Phenoxybenzoyl chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those involving benzoyl derivatives.
Agrochemicals: Used in the production of herbicides and pesticides.
Material Science: Employed in the synthesis of polymers and resins with specific properties.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-phenoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form stable acyl derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as the amino groups in proteins or the hydroxyl groups in carbohydrates.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the phenoxy group.
4-Phenoxybenzoyl Chloride: Similar but with the phenoxy group in the para position.
2-Chlorobenzoyl Chloride: Similar but with a chlorine atom instead of a phenoxy group.
Uniqueness
2-Phenoxybenzoyl chloride is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to other benzoyl chlorides. This makes it particularly useful in synthesizing compounds with specific chemical and physical characteristics.
Properties
IUPAC Name |
2-phenoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKQFRMINVVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454337 | |
Record name | 2-phenoxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40501-36-8 | |
Record name | 2-phenoxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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